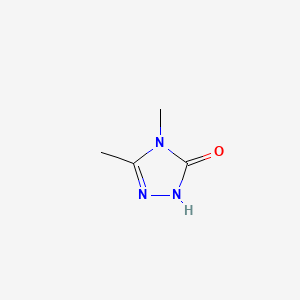
2-Formylthiazol-5-carbonsäure
Übersicht
Beschreibung
2-Formylthiazole-5-carboxylic acid is a chemical compound that belongs to the thiazole family, characterized by a thiazole ring which is a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring. The formyl and carboxylic acid functional groups attached to the thiazole ring suggest that this compound could be an intermediate or a product in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, the preparation of 5-aminothiazole-4-carboxylic acid derivatives involves the cyclization of 2-acylamino-2-thiocarbamoylacetamides with acetic formic anhydride, yielding good results . Additionally, the synthesis of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone in a six-step procedure has been described, indicating the versatility of thiazole synthesis methods . Furthermore, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives has been achieved by reacting the parent compound with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in dichloromethane .
Molecular Structure Analysis
The molecular structure of 2-formylthiazole-5-carboxylic acid would feature a thiazole ring with a formyl group at the second position and a carboxylic acid group at the fifth position. This structure is likely to influence the reactivity and interaction of the compound with other molecules, making it a valuable target for further study in the context of chemical synthesis and drug design.
Chemical Reactions Analysis
Thiazole derivatives are known to participate in various chemical reactions due to their reactive sites. The formyl group can undergo nucleophilic addition reactions, while the carboxylic acid group can be involved in condensation reactions or be converted into other functional groups such as esters or amides. The literature does not provide specific reactions for 2-formylthiazole-5-carboxylic acid, but the reported synthesis of related compounds suggests that similar reactivity patterns could be expected .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-formylthiazole-5-carboxylic acid are not detailed in the provided literature, the properties of thiazole derivatives generally include moderate solubility in organic solvents and the potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms. The biological activity of thiazole derivatives, as indicated by the fungicidal and insecticidal activities of some synthesized compounds, suggests that 2-formylthiazole-5-carboxylic acid could also exhibit interesting biological properties . Additionally, the antibacterial activity of certain thiazole carboxylic acid derivatives highlights the potential medicinal relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Xanthinoxidase-Inhibitoren
Thiazol-5-carbonsäurederivate, zu denen auch 2-Formylthiazol-5-carbonsäure gehört, haben sich als potente Xanthinoxidase-Inhibitoren erwiesen . Xanthinoxidase ist ein vielseitiges Molybdoflavoprotein, das am Purinstoffwechsel beteiligt ist und die oxidative Hydroxylierung von Hypoxanthin und Xanthin zu Harnsäure katalysiert . Die Hemmung der Xanthinoxidase kann zu einer breiten Palette chemotherapeutischer Anwendungen bei Gicht, Krebs, Entzündungen und oxidativem Schaden führen .
Organische Synthese
Carbonsäuren, einschließlich this compound, sind vielseitige organische Verbindungen, die in der organischen Synthese eingesetzt werden . Sie können verwendet werden, um kleine Moleküle, Makromoleküle, synthetische oder natürliche Polymere zu erhalten .
Nanotechnologie
In der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . This compound kann mit seiner Carboxylgruppe potenziell in ähnlichen Anwendungen eingesetzt werden.
Polymere
Carbonsäuren werden im Bereich der Polymere als Monomere, Additive, Katalysatoren usw. verwendet . Aufgrund seiner Struktur könnte this compound potenziell in ähnlichen Anwendungen eingesetzt werden.
Pharmazeutika
Carbonsäuren und ihre Derivate werden bei der Herstellung von pharmazeutischen Arzneimitteln verwendet . Aufgrund seiner Struktur und Eigenschaften könnte this compound potenziell in der Arzneimittelsynthese eingesetzt werden.
Landwirtschaft
Carbonsäuren spielen eine bedeutende Rolle in der Landwirtschaft . Obwohl in den Suchergebnissen keine spezifischen Anwendungen von this compound in der Landwirtschaft erwähnt werden, könnte seine Carbonsäuregruppe sie potenziell in diesem Bereich nützlich machen.
Wirkmechanismus
Target of Action
The primary target of 2-Formylthiazole-5-carboxylic acid is the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . It is widely distributed in the body, particularly in the liver and intestine .
Mode of Action
2-Formylthiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound was found to be active against the enzyme in spectrophotometric assays . The most potent compound in a series of thiazole-5-carboxylic acid derivatives was found to block the catalytic active site of the enzyme, preventing the substrate from binding .
Biochemical Pathways
The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid affects the purine metabolism pathway . By preventing the conversion of hypoxanthine and xanthine to uric acid, the compound may help to reduce the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, which is caused by high levels of uric acid .
Result of Action
The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid can lead to a decrease in the production of uric acid . This could potentially result in a reduction of symptoms in conditions such as gout, which are caused by high levels of uric acid .
Eigenschaften
IUPAC Name |
2-formyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDKZQHOLFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














